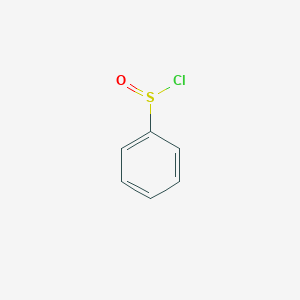

Benzenesulfinyl chloride

Description

Context within Organosulfur Halides and Their Reactivity

Benzenesulfinyl chloride belongs to the class of organosulfur halides, which are characterized by a direct bond between a sulfur atom and a halogen. Within this family, sulfinyl halides (R-S(O)-X) are distinguished from sulfenyl halides (R-S-X) and sulfonyl halides (R-SO₂-X) by the oxidation state of the sulfur atom. This structural feature imparts a unique reactivity to this compound.

The sulfur atom in this compound is electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is central to its synthetic applications. It readily reacts with alcohols to form sulfinate esters and with amines to yield sulfinamides. Furthermore, its reaction with Grignard reagents or organolithium compounds provides a direct route to unsymmetrical sulfoxides. The Lewis acid-catalyzed ene reaction of this compound with certain alkenes is another notable transformation, leading to the formation of allylic sulfoxides. thieme-connect.com

Historical Context of its Application in Synthetic Methodologies

Historically, the development of synthetic methods involving this compound has been closely linked to the broader exploration of organosulfur chemistry. While early work focused on the fundamental reactions of sulfinyl chlorides, their application in more complex syntheses has grown considerably over time. One of the most significant historical and ongoing applications is in the synthesis of chiral sulfoxides. uoguelph.canih.gov These chiral molecules are valuable as chiral auxiliaries in asymmetric synthesis, capable of inducing stereochemistry in a variety of chemical transformations. thieme-connect.de The diastereoselective reaction of this compound with chiral alcohols to form sulfinate esters, followed by reaction with an organometallic reagent, is a classic and effective strategy for accessing enantiomerically enriched sulfoxides. nih.gov This approach, often referred to as the Andersen sulfoxide (B87167) synthesis, has been instrumental in the development of asymmetric synthesis. nih.gov

Chemical and Physical Properties

This compound is a liquid at room temperature with a characteristic pungent odor. It is crucial to handle this compound with care due to its reactivity and potential for decomposition.

| Property | Value |

| Molecular Formula | C₆H₅S(O)Cl |

| Molar Mass | 160.62 g/mol |

| Appearance | Colorless to yellow liquid |

| Boiling Point | 115-117 °C at 10 mmHg |

| Density | 1.253 g/mL at 25 °C |

Synthesis and Reactions

Synthesis of this compound

The preparation of this compound can be achieved through several methods. A common laboratory-scale synthesis involves the reaction of thiophenol with sulfuryl chloride in the presence of acetic acid at low temperatures. nottingham.ac.uk Another route involves the chlorination of phenyl thioacetate (B1230152) with acetic anhydride (B1165640) at low temperatures. chemicalbook.com It can also be prepared by reacting sodium benzenesulfinate (B1229208) with thionyl chloride. chemicalbook.com

Key Chemical Reactions

This compound is a versatile electrophile that participates in a variety of chemical transformations:

Reaction with Nucleophiles: It reacts readily with nucleophiles such as alcohols, phenols, and amines to form the corresponding sulfinate esters and sulfinamides.

Synthesis of Sulfoxides: The reaction with organometallic reagents like Grignard reagents or organolithium compounds is a primary method for the synthesis of unsymmetrical sulfoxides. thieme-connect.de

Friedel-Crafts Type Reactions: In the presence of a Lewis acid catalyst such as aluminum trichloride (B1173362), this compound can react with aromatic compounds to form diaryl sulfoxides. thieme-connect.de

Ene Reactions: It can undergo Lewis acid-catalyzed ene reactions with specific alkenes, such as myrcene (B1677589) and geranyl acetate, to produce allylic sulfoxides. thieme-connect.com

Stereochemistry in Reactions of this compound

A significant aspect of the chemistry of this compound is its application in stereoselective synthesis. The sulfur atom in the resulting sulfoxides is a stereogenic center.

The reaction of this compound with a chiral, non-racemic alcohol produces a diastereomeric mixture of sulfinate esters. These diastereomers can often be separated by chromatography. Subsequent reaction of a separated diastereomer with a Grignard reagent proceeds with inversion of configuration at the sulfur atom, allowing for the synthesis of enantiomerically pure or enriched sulfoxides. nih.gov This strategy has been a cornerstone in the field of asymmetric synthesis, enabling the use of chiral sulfoxides as powerful chiral auxiliaries. uoguelph.cathieme-connect.de

Structure

3D Structure

Properties

IUPAC Name |

benzenesulfinyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClOS/c7-9(8)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKENIBCTMGZSNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400564 | |

| Record name | benzenesulfinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4972-29-6 | |

| Record name | benzenesulfinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways for Benzenesulfinyl Chloride Elucidation

Established Preparative Methods

The traditional synthesis of benzenesulfinyl chloride and its derivatives often involves the reaction of a sulfinate salt with a chlorinating agent, most commonly thionyl chloride. These methods are well-documented and widely used for their reliability.

Synthesis from Sodium Benzenesulfinate (B1229208) and Thionyl Chloride

A common and effective method for preparing this compound is the reaction of sodium benzenesulfinate with thionyl chloride. In one established procedure, sodium benzenesulfinate is suspended in toluene (B28343) in the presence of a catalytic amount of tetrabutylammonium (B224687) bromide. nih.gov The reaction mixture is treated with thionyl chloride, initially at 0 °C and then allowed to warm to room temperature. nih.gov This process affords crude this compound, which is typically used immediately in subsequent reactions due to its reactivity. nih.gov For instance, the crude product can be used to prepare 1-benzenesulfinyl piperidine (B6355638) in high yield. nih.gov Another report indicates that this compound can be prepared from sodium benzenesulfinate and thionyl chloride with a notable yield of 95%.

| Reactants | Solvent | Catalyst | Temperature | Time | Yield |

| Sodium Benzenesulfinate, Thionyl Chloride | Toluene | Tetrabutylammonium Bromide | 0 °C to Room Temperature | 2.5 h | N/A |

| Sodium Benzenesulfinate, Thionyl Chloride | N/A | N/A | N/A | N/A | 95% |

Synthesis from Sodium p-Toluenesulfinyl and Thionyl Chloride

A well-documented procedure for the synthesis of the analogous p-toluenesulfinyl chloride is detailed in Organic Syntheses. This method involves the portion-wise addition of powdered sodium p-toluenesulfinate dihydrate to an excess of thionyl chloride at room temperature. orgsyn.org The reaction is vigorous and exothermic, leading to a temporary drop in temperature to approximately 0 °C. orgsyn.org After the initial reaction, the mixture is stirred at room temperature for an extended period to ensure completion. orgsyn.org The excess thionyl chloride is then removed under reduced pressure. orgsyn.org This procedure yields crude p-toluenesulfinyl chloride in high yield, which can be further purified by distillation. orgsyn.org

Another protocol involves reacting sodium p-toluenesulfinate with thionyl chloride in toluene, catalyzed by N,N-dimethylformamide, at an elevated temperature. google.com

| Reactants | Solvent | Catalyst | Temperature | Time | Yield (Crude) | Yield (Distilled) |

| Sodium p-Toluenesulfinate Dihydrate, Thionyl Chloride | None | None | Room Temperature | 1.5-2 h | 86-92% | 66-74% |

| Sodium p-Toluenesulfinate, Thionyl Chloride | Toluene | N,N-Dimethylformamide | 55-65 °C | 4 h | 91% | N/A |

Alternative and Developing Synthetic Approaches

Beyond the traditional sulfinate salt routes, other methods for the preparation of sulfinyl chlorides are being explored. These alternative pathways often utilize different starting materials and reaction conditions.

Chlorination of Phenyl Thioacetate (B1230152) in the Presence of Acetic Anhydride (B1165640)

An alternative approach to this compound involves the chlorination of thioesters. The chlorination of S-phenylthioacetate can be achieved using N-chlorosuccinimide (NCS) in a mixture of aqueous hydrochloric acid and acetonitrile (B52724). thieme-connect.de This method provides a controlled reaction, affording benzenesulfonyl chloride in high yield. thieme-connect.de While this specific example uses NCS, the principle of chlorinating a thioester represents an alternative strategy. A related procedure involves bubbling chlorine gas through a solution of 2-phenethyl thiolacetate in acetic anhydride to produce the corresponding sulfinyl chloride. cdnsciencepub.com

| Reactants | Reagent/Solvent System | Temperature | Yield |

| S-Phenylthioacetate | N-Chlorosuccinimide, aq. HCl, Acetonitrile | <20 °C | 96% |

| 2-Phenethyl Thioacetate, Chlorine Gas | Acetic Anhydride | >0 °C | N/A |

Reactivity Profiles and Synthetic Utility of Benzenesulfinyl Chloride

Transformative Reactions Leading to Sulfur-Containing Compounds

The sulfinyl chloride functional group is a cornerstone for building more complex sulfur-based structures. Through carefully chosen reaction pathways, benzenesulfinyl chloride can be efficiently converted into higher oxidation state sulfur compounds like sulfoxides and sulfones.

The synthesis of sulfoxides from this compound is a direct and widely utilized transformation. This conversion is typically achieved through two primary methods: reaction with organometallic reagents or through electrophilic aromatic substitution.

The reaction with organometallic compounds, such as Grignard reagents (RMgX) or organolithium reagents, provides a general route to unsymmetrical sulfoxides. cdnsciencepub.com In these reactions, the organometallic reagent acts as a carbon nucleophile, attacking the electrophilic sulfur atom of this compound and displacing the chloride ion to form a new sulfur-carbon bond. cdnsciencepub.com

A notable method for the synthesis of diaryl sulfoxides involves the Lewis acid-catalyzed sulfinylation of arenes. thieme-connect.de In this Friedel-Crafts-type reaction, an electron-rich aromatic compound reacts with this compound in the presence of a catalyst like aluminum trichloride (B1173362) (AlCl₃) to furnish the corresponding diaryl sulfoxide (B87167). thieme-connect.de This approach has been successfully applied to benzene (B151609) and substituted benzenes. thieme-connect.de

Table 1: Synthesis of Sulfoxides from this compound

| Reactant | Reagent/Catalyst | Product | Reference |

|---|---|---|---|

| Trimethylsilylmethylmagnesium bromide | This compound | Trimethylsilylmethyl phenyl sulfoxide | cdnsciencepub.com |

| Benzene | This compound / AlCl₃ | Diphenyl sulfoxide | thieme-connect.de |

| Toluene (B28343) | This compound / AlCl₃ | Phenyl tolyl sulfoxide | thieme-connect.de |

| p-Methylphenol | This compound / Lewis Acid | Diaryl sulfoxide |

The transformation of this compound into sulfones, which feature a sulfur atom in its highest common oxidation state (+6), is an indirect process that typically requires at least two steps. The primary strategies involve either the oxidation of a sulfoxide intermediate or the reaction of a sulfonyl chloride precursor, which itself can be derived from this compound.

One established pathway involves the oxidation of this compound to the more stable benzenesulfonyl chloride (PhSO₂Cl). This can be achieved through oxidative chlorination. cdnsciencepub.comcdnsciencepub.com The resulting benzenesulfonyl chloride is a key intermediate that can then undergo a Friedel-Crafts reaction with an aromatic ring in the presence of a Lewis acid catalyst to yield a diaryl sulfone. wikipedia.org

An alternative route proceeds through the formation of a sulfinate salt. This compound can be converted to a sulfinate, such as sodium benzenesulfinate (B1229208) (PhSO₂Na). thieme-connect.com These sulfinate salts are versatile nucleophiles that can be alkylated or arylated to produce sulfones. wikipedia.orgthieme-connect.com Furthermore, the oxidation of thioethers, which can be prepared from sulfenyl chlorides (a related class of compounds), is a common method for sulfone synthesis, though this represents a more circuitous route from this compound. wikipedia.org The most direct methods from this compound rely on its conversion to a suitable intermediate that can be either coupled or oxidized. wikipedia.orgthieme-connect.com

Table 2: Synthetic Pathways from this compound to Sulfones

| Starting Material | Intermediate | Reagent/Conditions for Step 2 | Final Product | Reference |

|---|---|---|---|---|

| This compound | Benzenesulfonyl chloride | Arene, Lewis Acid (e.g., AlCl₃) | Diaryl sulfone | wikipedia.orgwikipedia.org |

| This compound | Sodium benzenesulfinate | Alkyl/Aryl Halide | Alkyl/Aryl phenyl sulfone | wikipedia.orgthieme-connect.com |

| This compound | Phenyl sulfoxide | Oxidizing Agent (e.g., H₂O₂) | Phenyl sulfone | jchemrev.comresearchgate.net |

Elaboration into Sulfoxides

Role as a Chiral Auxiliary and Transfer Reagent

Beyond its use in synthesizing achiral molecules, this compound is a foundational component in the field of asymmetric synthesis, where the goal is to create chiral molecules with a specific three-dimensional arrangement. Its primary role in this context is as a starting material for the development of chiral sulfinyl-transfer reagents.

The development of methods to synthesize enantiomerically pure sulfoxides has been a significant area of research, as these chiral molecules are valuable as both final products and as chiral auxiliaries to control stereochemistry in other reactions. acs.orgillinois.edu The Andersen synthesis, first reported in 1962, remains a landmark and widely used method that begins with a sulfinyl chloride. illinois.edu

The process leverages the reaction of racemic this compound with an enantiomerically pure chiral alcohol, such as (-)-menthol. illinois.edunih.gov This reaction produces a mixture of two diastereomeric sulfinate esters. Because diastereomers possess different physical properties, they can be separated by conventional laboratory techniques like fractional crystallization. illinois.edu

Once a single, pure diastereomer of the menthyl benzenesulfinate is isolated, it serves as a chiral sulfinyl-transfer reagent . It is then treated with an organometallic nucleophile, typically a Grignard reagent. illinois.eduwiley-vch.de This step proceeds with a predictable stereochemical outcome—complete inversion of configuration at the sulfur center—displacing the chiral menthol (B31143) group and forming a new carbon-sulfur bond. illinois.edu The result is a sulfoxide with a high degree of enantiomeric purity. Other chiral auxiliaries, such as diacetone-d-glucose (B1670380), have also been employed effectively in this methodology. nih.gov This strategy allows for the creation of a wide variety of chiral sulfoxides from a common, separable intermediate. wiley-vch.de

Table 3: Chiral Auxiliaries Used for Asymmetric Sulfoxide Synthesis

| Sulfinyl Chloride | Chiral Auxiliary | Separated Intermediate | Subsequent Reagent | Product Type | Reference |

|---|---|---|---|---|---|

| p-Toluenesulfinyl chloride | (-)-Menthol | (-)-Menthyl p-toluenesulfinate | Grignard Reagent (R-MgX) | Enantiopure aryl alkyl sulfoxide | illinois.edunih.gov |

| This compound | Diacetone-d-glucose | Diacetone-d-glucosyl benzenesulfinate | Grignard Reagent (R-MgX) | Enantiopure aryl alkyl sulfoxide | nih.gov |

| This compound | (-)-Norephedrine derivative | Chiral 1,2,3-oxathiazolidine-2-oxide | Grignard Reagent (R-MgX) | Enantiopure sulfinamide (precursor) | uea.ac.uk |

Mechanistic Investigations into Benzenesulfinyl Chloride Reactivity

Kinetic Analyses of Reaction Pathways

Kinetic investigations into the reaction of benzenesulfinyl chloride with alkoxytrimethylsilanes, such as ethoxytrimethylsilane (B156612), have been undertaken to elucidate the underlying reaction mechanism. oup.com Earlier studies by Harpp et al. on the reaction between alkoxytrimethylsilanes and this compound noted that the reaction was relatively insensitive to solvent polarity but was sensitive to the steric hindrance of the alkoxyl group. oup.com These observations led to the proposal of a four-centered, nonionic transition state for the reaction. oup.com

However, subsequent re-examination of this reaction system by Kozuka and Higashino provided additional kinetic insights that challenged the four-centered mechanism. oup.com Their work suggested an alternative pathway involving a more ionic character, specifically a nucleophilic attack by the silyl-oxygen atom on the sulfinyl sulfur. oup.com This alternative proposal was supported by a broader examination of solvent effects and substituent influences in related systems. oup.com

To further probe the electronic effects on the reaction, kinetic studies involving aryloxytrimethylsilanes were conducted. oup.com Due to experimental difficulties in preparing a range of substituted benzenesulfinyl chlorides in the high purity required for kinetic experiments, researchers utilized the reaction of various para-substituted aryloxytrimethylsilanes with methanesulfinyl chloride as an analogous system. oup.com The products of this reaction are the corresponding aryl methanesulfinate (B1228633) and chlorotrimethylsilane, formed in nearly quantitative yields. oup.com

The justification for using this model system stems from the observation that the solvent effects on the rates of both the aryloxytrimethylsilane/methanesulfinyl chloride and the alkoxytrimethylsilane/benzenesulfinyl chloride reactions were quite similar. oup.comucalgary.ca This similarity suggests that the two reactions proceed through comparable mechanistic pathways, allowing for valid inferences about the this compound system to be drawn from the more accessible methanesulfinyl chloride reactions. oup.com

Studies with Alkoxytrimethylsilanes (e.g., Ethoxytrimethylsilane)

Determination of Reaction Orders and Rate Laws

Kinetic experiments for the reactions of this compound with ethoxytrimethylsilane, as well as the analogous reaction between methanesulfinyl chloride and aryloxytrimethylsilanes, have demonstrated that both processes adhere to a second-order rate law. oup.comucalgary.ca The rate of the reaction can be expressed as:

Rate = k[R-OSiMe₃][R'-S(O)Cl]

The following table presents the second-order rate constants for the reaction between various para-substituted aryloxytrimethylsilanes and methanesulfinyl chloride in benzonitrile, as determined by ¹H NMR spectroscopy. oup.com

| Substituent (X) in p-X-C₆H₄OSiMe₃ | Temperature (°C) | Second-Order Rate Constant (k/dm³mol⁻¹s⁻¹) |

|---|---|---|

| OMe | 28 | 1.62 × 10⁻³ |

| OMe | 34 | 2.50 × 10⁻³ |

| Me | 36 | 1.08 × 10⁻³ |

| H | 36 | 0.58 × 10⁻³ |

| Cl | 36 | 0.39 × 10⁻³ |

Elucidation of Substituent Effects and Electronic Influences

To quantify the influence of electronic effects on the reaction rate, a Hammett analysis was performed on the reaction of para-substituted aryloxytrimethylsilanes with methanesulfinyl chloride. oup.com This analysis involves plotting the logarithm of the rate constants (log k) against the appropriate Hammett substituent constants (σ).

The study revealed a clear negative Hammett rho (ρ) value for this reaction. oup.comucalgary.ca A negative ρ value signifies that electron-donating substituents on the aryl ring accelerate the reaction, while electron-withdrawing substituents retard it. This finding is highly significant for mechanistic elucidation. It indicates the development of a positive charge at or near the reaction center of the aryloxytrimethylsilane molecule in the rate-determining transition state. oup.com

This result contradicts the previously proposed nonionic, four-centered mechanism, which would be expected to have a small ρ value. oup.com Instead, the negative ρ value strongly supports a mechanism involving a rate-determining nucleophilic attack of the silyl-oxygen atom on the electron-deficient sulfinyl sulfur atom. oup.comucalgary.ca In this proposed mechanism, the electron-donating groups stabilize the developing positive charge on the oxygen atom in the transition state, thus increasing the reaction rate. oup.com

Analysis of Negative Rho (ρ) Values in Specific Reactions

The study of electronic effects through Hammett plots provides significant insight into reaction mechanisms. In kinetic studies of the reaction between aryloxytrimethylsilane and methanesulfinyl chloride, a reaction analogous to those involving this compound, a distinct negative rho (ρ) value was observed. oup.comoup.com A negative ρ value indicates that the reaction is accelerated by electron-donating substituents on the aryl group. This suggests the development of a positive charge at or near the reaction center in the rate-determining transition state. core.ac.uk The observed negative value supports a mechanism where the silyl-oxygen atom acts as a nucleophile, and its electron-donating capacity is crucial for stabilizing the transition state. oup.com

Solvent Effects on Reaction Dynamics and Selectivity

Solvent polarity can significantly alter the rates of reactions that involve charge separation in the transition state. However, kinetic studies on the reaction of alkoxytrimethylsilanes with this compound have shown that the reaction is relatively insensitive to the polarity of the solvent. oup.com For instance, the rate of reaction between ethoxytrimethylsilane and this compound shows only minor variation across solvents with differing polarities, such as carbon tetrachloride, benzene (B151609), dichloromethane, and acetonitrile (B52724). oup.com This insensitivity suggests that the transition state is not significantly more polar than the reactants, which argues against mechanisms involving extensive charge separation. oup.com

A linear correlation has been observed when plotting the reaction rates of ethoxytrimethylsilane with this compound against the rates of aryloxytrimethylsilane with methanesulfinyl chloride in various solvents. oup.com This strong correlation (correlation coefficient γ=0.998) implies that both reactions proceed through a similar mechanism, specifically a nucleophilic addition mechanism. oup.com

Below is a table of second-order rate constants for the reaction of ethoxytrimethylsilane with this compound in various solvents at 36°C.

| Solvent | k x 10³ (M⁻¹s⁻¹) |

| Carbon Tetrachloride | 1.95 |

| Benzene | 2.50 |

| Dichloromethane | 3.52 |

| Acetonitrile | 4.90 |

| Data sourced from a kinetic study by Kozuka and Higashino. oup.com |

Proposed Reaction Mechanisms and Intermediates

Based on kinetic evidence, the most plausible mechanism for the reaction of alkoxy- and aryloxytrimethylsilanes with this compound is a nucleophilic addition of the silyl-oxygen atom to the electrophilic sulfur atom of the sulfinyl group. oup.comoup.com This rate-determining step results in the formation of an oxonium intermediate. oup.com The electronic effects, particularly the negative rho value observed in analogous reactions, strongly support this nucleophilic attack as the key mechanistic event. oup.com The reaction is sensitive to steric hindrance around the oxygen atom, further substantiating the proposed nucleophilic addition pathway. oup.com

Previously, a four-centered nonionic transition state was proposed for the reaction between alkoxytrimethylsilanes and this compound. oup.com This hypothesis suggested a concerted mechanism involving the simultaneous formation and breaking of bonds within a cyclic four-membered ring structure. oup.com

However, detailed kinetic investigations have cast considerable doubt on this four-center mechanism. oup.comoup.com The observed solvent effects, showing insensitivity to polarity, and the substituent effects, which point to a nucleophilic-driven process, are not fully consistent with a nonionic, concerted four-center transition state. oup.com The evidence strongly favors a stepwise nucleophilic addition mechanism. As a result, the nonionic four-center mechanism has been largely ruled out for the reaction of alkoxytrimethylsilanes with this compound based on these kinetic studies. oup.com

Advanced Applications and Research Frontiers Involving Benzenesulfinyl Chloride

Stereoselective Synthesis and Chiral Induction

The sulfur atom in sulfoxides is a stereogenic center, and benzenesulfinyl chloride serves as a key building block for the synthesis of chiral, non-racemic sulfinyl compounds. These chiral sulfinyl derivatives are pivotal in asymmetric synthesis, acting as chiral auxiliaries, ligands, and catalysts. acs.org

A foundational strategy involves the reaction of this compound with chiral alcohols to produce diastereomeric sulfinate esters. acs.org These esters can often be separated by chromatography or crystallization. Subsequent reaction of the separated diastereomers with organometallic reagents, such as Grignard reagents, proceeds with inversion of configuration at the sulfur atom to yield enantiomerically pure sulfoxides. This approach, famously known as the Andersen sulfoxide (B87167) synthesis, remains a cornerstone for accessing optically active sulfoxides. acs.org Chiral alcohols like menthol (B31143) and diacetone-d-glucose (B1670380) have proven to be particularly effective auxiliaries in this context. acs.org

Recent research has expanded on this theme. For instance, the reaction of benzenesulfenyl chloride (a related precursor) adducts with silyloxyenones can be cyclized in the presence of a promoter like zinc bromide to generate substituted 4,5-dihydrofuran-3(2H)-ones with high stereoselectivity. rsc.orgrsc.org Another innovative approach involves the tandem conjugate addition of a silylcuprate to an unsaturated ester, followed by trapping the resulting enolate with benzenesulfenyl chloride. This sequence allows for the stereoselective preparation of complex aldehydes, such as anti-3-dimethylphenylsilyl-2-phenylthio aldehydes, as a single diastereoisomer after further transformations. rsc.org

These methods highlight the utility of this compound and its derivatives in transferring chirality and constructing stereochemically defined molecules. The ability to control the stereochemistry at the sulfur center is crucial for its application as a chiral auxiliary, where it can direct the stereochemical outcome of reactions at other parts of the molecule.

Table 1: Examples of Stereoselective Syntheses Involving this compound Derivatives

| Substrate/Reactant | Chiral Reagent/Auxiliary | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|

| This compound | Chiral alcohols (e.g., menthol) | Chiral sulfinate esters | High diastereoselectivity | acs.org |

| E-α′-trialkylsilyloxy-α,β-unsaturated ketones | Benzenesulfenyl chloride | Phenylsulfanyl substituted 4,5-dihydrofuran-3(2H)-ones | High stereoselectivity | rsc.org |

| Unsaturated esters | Dimethylphenylsilylcuprate / Benzenesulfenyl chloride | anti-3-dimethylphenylsilyl-2-phenylthio aldehydes | Single diastereoisomer | rsc.org |

| Racemic tert-butanesulfinyl chloride | Achiral alcohols / Chiral amine | Enantioenriched sulfinates | Dynamic kinetic resolution | nih.gov |

Regioselective Functionalization of Organic Substrates

A significant frontier in synthetic chemistry is the development of methods for the regioselective functionalization of C-H bonds in heterocyclic compounds. Benzenesulfonyl chlorides have recently been identified as superior reagents for achieving regiocontrol in palladium-catalyzed direct arylation reactions, offering access to isomers that are difficult to obtain with traditional coupling partners like aryl halides. researchgate.netrsc.org

Research has demonstrated that in the palladium-catalyzed direct arylation of thiophene (B33073) derivatives, using benzenesulfonyl chlorides as the coupling partner leads to a strong preference for arylation at the β-position (C3 or C4). rsc.orgresearchgate.net This is in stark contrast to reactions with aryl halides, which typically yield the α-arylated product. The reaction proceeds efficiently with an easily accessible ligand-free palladium catalyst and a simple base, tolerating a wide variety of substituents on both the thiophene and the benzenesulfonyl chloride. rsc.orgrsc.org For example, the reaction of 2-methylthiophene (B1210033) with 4-methylbenzenesulfonyl chloride using a Pd(MeCN)₂Cl₂ catalyst and Li₂CO₃ base yields the β-arylated product with 99% regioselectivity. rsc.org

This concept has been extended to other heterocyclic systems. The palladium-catalyzed arylation of benzofurans with benzenesulfonyl chlorides selectively functionalizes the C2 position. researchgate.net This method provides a reliable route to 2-arylbenzofurans, which are common motifs in biologically active molecules. Similarly, a transition-metal-free protocol for the C-3 sulfenylation of N-sulfonyl protected 7-azaindoles uses sulfonyl chlorides in a reaction promoted by tetrabutylammonium (B224687) iodide (TBAI), which acts as both a promoter and a desulfonylation reagent, affording 3-thio-7-azaindoles with high regioselectivity. rsc.org

Beyond C-H activation, benzenesulfenyl chloride (derived from the corresponding sulfinyl chloride) adds regio- and stereospecifically to propargylic chlorides to furnish (E)-1,3-dichloro-2-phenylsulfenyl propenes in high yields. umich.edu This transformation creates highly functionalized allylic systems that are valuable intermediates for further synthetic manipulations. umich.edu In another example, the reaction of benzenesulfonyl chloride with pyrrole (B145914) in an ionic liquid medium results in a highly regioselective N-sulfonylation, producing the N-substituted pyrrole in quantitative yield. njtech.edu.cn

Table 2: Regioselective Functionalization Using Benzenesulfonyl Chlorides

| Substrate | Benzenesulfonyl Chloride Derivative | Catalyst/Conditions | Position of Functionalization | Yield | Reference |

|---|---|---|---|---|---|

| 2-Methylthiophene | 4-Methylbenzenesulfonyl chloride | Pd(MeCN)₂Cl₂ / Li₂CO₃ | β-position (C4) | 80% | rsc.org |

| 3-Methylthiophene | Benzenesulfonyl chloride | Pd(MeCN)₂Cl₂ / Li₂CO₃ | C4-position | 86% | rsc.org |

| Benzo[b]thiophene | Benzenesulfonyl chloride | Pd(MeCN)₂Cl₂ / Li₂CO₃ | C3-position | 83% | rsc.org |

| Methoxalen (a benzofuran (B130515) derivative) | Substituted benzenesulfonyl chlorides | Palladium catalyst | C2-position | N/A | researchgate.net |

| N-Ts protected 7-azaindole | Benzenesulfonyl chloride | TBAI | C3-position | 91% | rsc.org |

| Pyrrole | Benzenesulfonyl chloride | [Bmim][PF₆] (ionic liquid) | N-position | Quantitative | njtech.edu.cn |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Reaction Pathway Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the reaction pathways of benzenesulfinyl chloride. nih.gov These methods allow for the detailed examination of transition states and intermediates, which are often difficult to observe experimentally.

One of the primary applications of these calculations is in predicting the mechanism of nucleophilic substitution reactions. For instance, DFT studies have been employed to distinguish between a synchronous S_N2-type mechanism and a stepwise addition-elimination (A-E) pathway. mdpi.com In the case of the chloride-chloride exchange reaction in this compound and its derivatives, DFT calculations revealed a double-well potential energy surface with a single transition state, which is characteristic of an S_N2 mechanism. mdpi.com This synchronous process involves the simultaneous formation of a new bond and the breaking of the existing S-Cl bond.

Computational studies have also shed light on the hydrolysis of this compound. By calculating the potential energy surfaces for the reaction in the presence of water clusters, researchers have been able to model the reaction as a two-step exothermic process. researchgate.net These calculations indicate the formation of a relatively unstable five-coordinate intermediate. researchgate.net The number of water molecules explicitly included in the calculation significantly influences the predicted mechanism, with studies showing a shift from S_N1-like to S_N2 or even S_N3 mechanisms as the number of water molecules in the cluster changes. researchgate.net For example, DFT computations on the hydrolysis of a series of benzenesulfonyl chlorides have utilized up to seventeen explicit water molecules to model the transition state. researchgate.netresearchgate.net

Furthermore, quantum chemical calculations are instrumental in understanding the influence of substituents on the reactivity of the benzene (B151609) ring. For nitro-substituted benzenesulfonyl chlorides, theoretical investigations at the B3LYP/6-311G++(2d,p) level of theory with a Polarizable Continuum Model (PCM) to simulate solvation in acetonitrile (B52724) have been performed. cdnsciencepub.comcdnsciencepub.com These calculations help to elucidate how the position of the nitro group affects the electron transfer mechanism during electrochemical reduction. cdnsciencepub.comcdnsciencepub.com The calculated bond dissociation energies for the S-Cl bond provide further insight into the reactivity of these compounds. cdnsciencepub.com

The table below summarizes key findings from various quantum chemical studies on this compound and related compounds.

| Reaction | Computational Method | Key Findings |

| Chloride-Chloride Exchange | DFT | Proceeds via a synchronous S_N2 mechanism with a single transition state. mdpi.com |

| Hydrolysis | PM3, DFT (B3LYP/6-311G(d,p)) | A two-step exothermic process involving a five-coordinate intermediate. The mechanism is sensitive to the number of water molecules in the computational model. researchgate.netresearchgate.net |

| Electrochemical Reduction of Nitro-substituted Derivatives | DFT (B3LYP/6-311G++(2d,p) with PCM) | The position of the nitro group influences whether the mechanism is stepwise or a "sticky" dissociative process. cdnsciencepub.comcdnsciencepub.com |

| Hydrogenation to Thiol | DFT | Investigated reaction species adsorption and transition states on a palladium catalyst surface. core.ac.uk |

Molecular Dynamics Simulations of Reactant-Solvent Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions between this compound and its solvent environment. These simulations track the motions of atoms and molecules over time, providing insights into solvation structures, hydrogen bonding, and the influence of the solvent on reaction dynamics. dovepress.comfrontiersin.org

MD simulations are particularly useful for understanding how different solvents can modulate the reactivity of this compound. For example, simulations can predict how polar aprotic solvents versus non-polar solvents affect hydrolysis rates by modeling the solvent interactions. The arrangement of solvent molecules in the first solvation shell around the sulfonyl chloride group is critical, as it can influence the accessibility of the electrophilic sulfur atom to nucleophiles. researchgate.net

In the context of hydrolysis, MD simulations can complement quantum chemical calculations by providing a more realistic and dynamic picture of the solvent environment. While quantum calculations often use a limited number of explicit solvent molecules, MD simulations can include a much larger number, offering a better representation of the bulk solvent. researchgate.netresearchgate.net Studies on related systems, such as the solvolysis of arenesulfonyl chlorides, have shown that the solvent network, including molecules in the first solvation shell, plays a crucial role in the reaction mechanism. researchgate.net

The table below presents examples of how molecular dynamics simulations are applied to study reactant-solvent interactions, drawing parallels to the types of investigations relevant to this compound.

| System | Simulation Focus | Key Insights |

| Hydrated Chloride Ion | Evaporation from aqueous solution | Characterization of the hydration state of the ion in the vapor phase and the energetics of evaporation. epfl.ch |

| Zinc Chloride in Water | Speciation and reactivity in concentrated solution | The extended solvation environment is dominated by solvent-separated ion complexes. osti.gov |

| Choline Chloride-based Deep Eutectic Solvent with Water/Methanol (B129727) | Excess molar enthalpies | Water molecules form hydrogen-bonded bridges between chloride anions, while methanol increases interionic separation. frontiersin.org |

| Polyvinyl Chloride in Solvents | Polymer-additive and polymer-solvent interactions | Evaluation of the effectiveness of different solvents in solvating the polymer and its additives. nsf.gov |

Through the combined application of quantum chemical calculations and molecular dynamics simulations, a comprehensive, multi-scale understanding of the chemical behavior of this compound is emerging. These theoretical approaches not only rationalize experimental observations but also guide the design of new reactions and processes involving this important chemical compound.

Future Perspectives and Unexplored Research Avenues

Development of Novel Synthetic Transformations

The reactivity of the sulfinyl chloride functional group is a cornerstone of its synthetic utility. solubilityofthings.com Future research is poised to expand upon its known reactions, such as the synthesis of sulfoxides and sulfinamides, to uncover novel transformations.

One promising area is the exploration of benzenesulfinyl chloride in cascade reactions. bham.ac.uk These complex sequences, where multiple bonds are formed in a single operation, could be initiated by the electrophilic nature of the sulfinyl chloride. For instance, its reaction with appropriately functionalized nucleophiles could trigger a series of intramolecular cyclizations, leading to the rapid assembly of complex heterocyclic frameworks. bham.ac.uk Research into gold-catalyzed polycyclization reactions has already demonstrated the potential for generating intricate three-dimensional tetracyclic products. bham.ac.uk

Furthermore, the development of stereoselective reactions involving this compound is a critical frontier. The synthesis of chiral sulfoxides is of particular interest due to their application as chiral auxiliaries and their presence in biologically active molecules. Future work could focus on the design of new chiral catalysts or auxiliaries that can effectively control the stereochemical outcome of nucleophilic substitution at the sulfur atom.

The use of this compound in combination with other reagents to generate novel reactive intermediates is another fertile ground for investigation. For example, its reaction with specific metal complexes or organic catalysts could lead to the in-situ formation of new sulfenylating agents with unique reactivity profiles, enabling transformations that are not currently possible. beilstein-journals.org

Exploration of Catalytic Applications

While this compound is primarily viewed as a reagent, its potential role in catalytic cycles is an intriguing and largely unexplored area. The development of reactions where a derivative of this compound is catalytically generated and consumed in situ could lead to more efficient and atom-economical processes.

One potential application lies in the development of novel catalytic cycles for C-S bond formation. beilstein-journals.org Researchers have explored the use of palladium catalysts for the coupling of benzenesulfonyl chlorides with various partners. researchgate.netrsc.org Future investigations could focus on designing catalytic systems where this compound or a derivative acts as a key intermediate in the catalytic cycle, facilitating the transfer of a sulfenyl group to a range of substrates.

Moreover, the interaction of this compound with transition metal catalysts could lead to the discovery of new catalytic transformations. The sulfur atom in the sulfinyl chloride could coordinate to a metal center, modulating its reactivity and enabling novel catalytic pathways. This could open up possibilities for its use in reactions such as catalytic C-H functionalization or asymmetric catalysis.

The development of recyclable, solid-supported this compound reagents also presents a significant opportunity. nih.gov Magnetic nanoparticles functionalized with benzenesulfonyl chloride have been shown to be effective and recyclable reagents for various transformations, and further advancements in this area could lead to more sustainable and industrially viable processes. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

A deeper understanding of the structure and electronic properties of this compound and its derivatives is crucial for predicting and controlling its reactivity. While standard spectroscopic techniques are routinely used, the application of more advanced methods can provide unprecedented insights.

Advanced nuclear magnetic resonance (NMR) techniques, such as solid-state NMR and multidimensional NMR experiments (e.g., HMBC, HSQC, COSY, and NOESY), can provide detailed information about the conformation and intermolecular interactions of this compound derivatives in both solution and the solid state. mdpi.com These techniques are particularly valuable for elucidating the structures of complex reaction products. scialert.net

Computational methods, such as Density Functional Theory (DFT), are becoming increasingly powerful tools for studying the molecular structure, vibrational frequencies, and electronic properties of molecules like this compound. bohrium.comcore.ac.uk Combining experimental spectroscopic data with theoretical calculations can provide a comprehensive understanding of its properties. bohrium.com For instance, DFT calculations can help to assign vibrational modes observed in infrared (IR) and Raman spectra and to predict NMR chemical shifts. bohrium.comresearchgate.net

Electron diffraction studies have provided key data on the bond lengths and angles of the core benzenesulfonyl chloride framework. smolecule.com Further application of high-resolution crystallographic and electron diffraction techniques to a wider range of this compound derivatives will be invaluable for establishing detailed structure-reactivity relationships. smolecule.com

The following table summarizes key spectroscopic data for this compound derivatives:

| Technique | Compound | Key Data | Reference |

|---|---|---|---|

| ¹H/¹³C NMR | 4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride | In DMSO-d₆, pyrazole (B372694) protons resonate at δ 7.6–8.1 ppm. Key ¹³C signals include pyrazole carbons at 96–149 ppm. | |

| IR Spectroscopy | 4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride | Peaks at 1334 cm⁻¹ (asymmetric S=O stretch) and 1162 cm⁻¹ (symmetric S=O stretch) confirm the sulfonyl chloride group. | |

| Mass Spectrometry | 4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride | High-resolution ESI-MS shows [M+H]⁺ at m/z 256.71 (C₁₀H₉ClN₂O₂S). | |

| FTIR | Methyl 6-O-benzenesulfonyl-2,3,4-tri-O-(2-chlorobenzoyl)-α-D-glucopyranoside | ν = 1768, 1708 (-CO), 1362 cm⁻¹ (-SO₂) | scialert.net |

Integration into Complex Natural Product Synthesis or Materials Science

The versatility of this compound makes it a valuable tool for the construction of complex molecules and functional materials. Its integration into these areas represents a significant avenue for future research.

In the realm of natural product synthesis, this compound and its derivatives can serve as key building blocks. ontosight.ai For example, the introduction of a sulfinyl group can be a strategic step in the synthesis of complex targets, allowing for further functionalization or acting as a directing group in subsequent reactions. A novel synthetic strategy for N-Benzyl-(8S)-4-(benzenesulfonyl)-8-hydroxyazonan-5-one, a precursor for a biologically significant alkaloid, highlights its potential in this area. researchgate.net

The reactivity of this compound also lends itself to the synthesis of novel polymers and materials. ontosight.ai By reacting with difunctional or polyfunctional monomers, it can be used to create polysulfonates or other sulfur-containing polymers with unique properties. For instance, 4,4'-Oxybis(benzenesulfonyl chloride) is a monomer used in the synthesis of such materials. chemscene.com These materials could find applications in areas such as high-performance plastics, membranes for separation processes, or as components in electronic devices.

Furthermore, the incorporation of the benzenesulfinyl group onto surfaces or into larger molecular architectures could lead to the development of new functional materials. For example, surfaces modified with this compound could be used for capturing specific analytes or for catalytic applications. The development of recyclable magnetic reagents based on benzenesulfonyl chloride is a step in this direction. nih.gov

Q & A

Q. What are the key synthetic routes for Benzenesulfinyl chloride in laboratory settings?

this compound is synthesized via chlorination of benzenesulfinic acid derivatives or oxidation of thiophenol intermediates. For example, reacting benzenesulfinic acid with phosphorus pentachloride (PCl₅) under controlled conditions yields the sulfinyl chloride . Alternative methods include the use of sulfuryl chloride (SO₂Cl₂) in the presence of catalytic agents, though reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid over-chlorination . Purification typically involves fractional distillation under reduced pressure due to its sensitivity to moisture .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection is required if ventilation is insufficient .

- Storage: Store in airtight containers under inert gas (e.g., N₂) at temperatures below 25°C to prevent hydrolysis .

- Spill Management: Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

- Emergency Procedures: For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes and seek medical attention .

Q. How is this compound characterized for purity and structural confirmation?

Purity is assessed via titration (e.g., iodometric methods for active chlorine content) and chromatographic techniques (HPLC or GC). Structural confirmation employs spectroscopic methods:

- ¹H/¹³C NMR: Peaks corresponding to the sulfinyl group (e.g., ~δ 3.5–4.0 ppm in ¹H NMR) .

- FT-IR: S=O stretching vibrations near 1040–1060 cm⁻¹ .

- Mass Spectrometry: Molecular ion peaks (m/z ~160.62) and fragmentation patterns .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity of this compound in electrophilic substitutions?

In AlCl₃-catalyzed arenesulfinylation (e.g., with benzene or toluene), this compound acts as an electrophilic agent. The reaction proceeds via a Wheland intermediate, with selectivity influenced by substituent effects. A linear free-energy relationship (LFER) using Brown’s σ⁺ constants reveals a positive ρ value (~+1.2), indicating electrophilic aromatic substitution dominated by resonance effects rather than inductive effects. This contrasts with sulfonylation reactions, where inductive effects dominate . Solvent polarity (e.g., nitromethane) further stabilizes charged intermediates, enhancing regioselectivity .

Q. How can computational modeling predict the reactivity of substituted this compound derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution in sulfinylation reactions. Key parameters include:

Q. What strategies resolve contradictions in kinetic data for this compound across different solvents?

Discrepancies in reaction rates (e.g., nitromethane vs. dichloromethane) arise from solvent polarity and ion-pair stabilization. To reconcile

- Control Experiments: Compare reaction rates under identical conditions (temperature, catalyst loading).

- Eyring Analysis: Calculate activation parameters (ΔH‡, ΔS‡) to distinguish between enthalpy- and entropy-driven pathways .

- Isotopic Labeling: Use deuterated solvents to probe solvent participation in transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.